2-Butylcyclopropanecarboxylic acid
Description
2-Butylcyclopropanecarboxylic acid is a cyclopropane derivative characterized by a carboxylic acid group and a butyl substituent on adjacent carbons of the three-membered ring. Its stereoisomeric forms, notably the (1S,2S) and (1S,2R) configurations, are critical to its chemical behavior and applications in organic synthesis. The compound serves as a precursor for bioactive molecules and catalysts, particularly in rhodium-catalyzed carbonylative C–C bond activation reactions . Synthetically, it is prepared via stereoselective cyclopropanation followed by functionalization steps such as amidation or alkylation, as demonstrated in its conversion to N-allyl carboxamide derivatives .
Key properties include its solid-state stability (melting point: 48–50°C for the (1S,2S)-N-allyl derivative) and distinctive IR absorption bands (e.g., 3283 cm⁻¹ for N–H stretching and 1638 cm⁻¹ for C=O) .
Properties
IUPAC Name |
2-butylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-6-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITGHZCLHRJIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604072 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13536-04-4 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-Butylcyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
- Stereochemical Effects : The (1S,2S) isomer crystallizes as a solid, while the (1S,2R) derivative remains an oil, highlighting stereochemistry-dependent physical states .
- Substituent Influence: The Boc-amino derivative (C₉H₁₅NO₄) exhibits higher molecular weight and polarity due to the Boc-protected amine, enhancing solubility in polar solvents compared to the nonpolar butyl group in 2-butyl derivatives .
Table 2: Reactivity Comparison in Amidation/Alkylation Reactions
Key Observations :
- Amidation Efficiency : The (1S,2S) isomer reacts efficiently with allylamine, yielding a stable carboxamide without purification, whereas the (1S,2R) isomer requires chromatographic purification for its alkylated product .
- Functional Group Compatibility: The Boc-amino derivative undergoes smooth protection/deprotection cycles, making it versatile in peptide synthesis, unlike the butyl-substituted analogs .
Spectroscopic Differentiation
- ¹H NMR: The (1S,2S) N-allyl derivative shows distinct allyl proton signals (δ 5.8–5.2), absent in the Boc-amino analog, which instead exhibits Boc methyl resonances at δ 1.4 .
- IR Spectroscopy: The butyl derivatives display strong C=O stretches (~1638 cm⁻¹), while the Boc-amino compound lacks this band due to the absence of an amide group .
Research Findings and Implications
Stereochemical Control : The (1S,2S) configuration enhances crystallinity and reaction efficiency, making it preferable in catalyst design .
Polarity-Driven Applications: The Boc-amino derivative’s higher polarity (TPSA = 75.6 Ų vs. 37.3 Ų for 2-butyl derivatives) improves its utility in aqueous-phase reactions .
Thermal Stability : The solid-state stability of the (1S,2S) isomer supports its use in high-temperature catalytic processes .
Biological Activity
2-Butylcyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of cyclopropane carboxylic acids, which have been shown to exhibit various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a cyclopropane ring with a butyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . For instance, it has been shown to inhibit the proliferation of various human cancer cell lines, with reported IC50 values ranging from 1.5 to 4.0 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 1.5 |
| HCT-116 (Colon) | 2.0 |
| A549 (Lung) | 3.5 |
| HeLa (Cervical) | 4.0 |
This data suggests that the compound may be effective against multiple types of cancer, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that this compound possesses potential as an antimicrobial agent, particularly against resistant strains.
The mechanism by which this compound exerts its biological effects appears to involve the modulation of key metabolic pathways. Studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival, such as O-acetylserine sulfhydrylase , which plays a role in cysteine biosynthesis . This inhibition could lead to reduced cellular growth in cancerous tissues.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in preclinical settings:
- Study on Human Breast Cancer Cells : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase.
- Antimicrobial Efficacy Against Resistant Strains : In another study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in infected tissue samples.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
